(2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Description

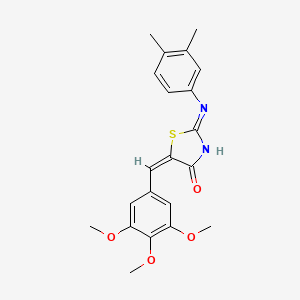

The compound (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one family, a class of heterocyclic molecules with a five-membered ring containing sulfur and nitrogen. Structurally, it features:

- A thiazolidin-4-one core with a conjugated exocyclic double bond at position 5 (E-configuration).

- A 3,4,5-trimethoxybenzylidene substituent at position 5, contributing to electron-rich aromatic interactions.

- A (3,4-dimethylphenyl)imino group at position 2 (E-configuration), enhancing lipophilicity and steric bulk.

Comparisons are thus based on structurally analogous compounds.

Properties

IUPAC Name |

(5E)-2-(3,4-dimethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-12-6-7-15(8-13(12)2)22-21-23-20(24)18(28-21)11-14-9-16(25-3)19(27-5)17(10-14)26-4/h6-11H,1-5H3,(H,22,23,24)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPUAPMQFNXAAT-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Thiazolidin-4-ones are a class of heterocyclic compounds recognized for their diverse biological activities. The compound (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a derivative of this scaffold and has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural representation:

This structure features a thiazolidinone core modified with an imine and a methoxy-substituted benzylidene group. The presence of these substituents is crucial as they influence the biological activity through various mechanisms.

Antioxidant Activity

Thiazolidin-4-ones have been widely studied for their antioxidant properties. Research indicates that modifications at the 5-position of the thiazolidinone ring can enhance antioxidant activity. For example, compounds with electron-donating groups showed improved radical scavenging abilities in assays such as DPPH and ABTS .

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| Compound 7 | 0.54 ± 0.01 | DPPH Scavenging |

| Compound 8 | 1.82 ± 0.05 | DPPH Scavenging |

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been documented extensively. Studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of thiazolidinones demonstrated IC50 values in the micromolar range against breast and colon cancer cells .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | Compound A | 10 |

| HT-29 (Colon) | Compound B | 15 |

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been correlated with enhanced antibacterial activity. For example, compounds with chlorine or nitro groups showed superior inhibition compared to standard antibiotics like ciprofloxacin .

| Microorganism | Compound | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | Compound C | 20 |

| S. aureus | Compound D | 25 |

Antidiabetic Activity

Thiazolidinones are known to exhibit antidiabetic properties by acting as PPARγ agonists. This mechanism is crucial for insulin sensitivity and glucose metabolism regulation. Recent studies have highlighted the potential of thiazolidinone derivatives in managing diabetes mellitus .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural components:

- Substituents at Position 2 and 5 : Electron-withdrawing groups enhance antimicrobial and anticancer activities.

- Methoxy Groups : Presence at specific positions can improve antioxidant properties.

- Imine Formation : The imine linkage plays a critical role in modulating the biological response.

Case Study 1: Anticancer Evaluation

A study evaluated a series of thiazolidinone derivatives against various cancer cell lines. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another investigation, a library of thiazolidinone derivatives was screened for antimicrobial activity against clinical isolates of bacteria. The results demonstrated that certain modifications led to compounds with enhanced efficacy against resistant strains .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antioxidant Properties

Thiazolidinones have also been evaluated for their antioxidant capabilities. The presence of methoxy and dimethylphenyl groups enhances the electron-donating ability of these compounds, contributing to their free radical scavenging activity. This property is particularly beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Some studies suggest that thiazolidinone derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis .

Antidiabetic Potential

Thiazolidinones are known for their insulin-sensitizing effects, making them relevant in diabetes research. They act on peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This action can lead to improved insulin sensitivity and glucose homeostasis .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogous thiazolidin-4-one derivatives include substituents at positions 2 (imino group) and 5 (benzylidene group), which significantly influence physicochemical and biological properties.

Q & A

Q. What are the optimal synthetic routes for (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?

- Methodology : The compound is synthesized via a two-step process: (i) Thiazolidinone core formation : React 3,4-dimethylphenyl isothiocyanate with chloroacetic acid in the presence of sodium acetate to form the thiazolidinone ring . (ii) Knoevenagel condensation : Treat the intermediate with 3,4,5-trimethoxybenzaldehyde under reflux in acetic acid, using ammonium acetate as a catalyst to stabilize the imine and benzylidene moieties .

- Key Considerations : Solvent choice (acetic acid or DMF-acetic acid mixtures) and catalyst loading (10–20 mol% ammonium acetate) significantly impact yield (typically 60–75%) .

Q. How can the stereochemical configuration (E/Z) of the imino and benzylidene groups be confirmed?

- Methodology :

- NMR Spectroscopy : Analyze coupling constants () for olefinic protons (e.g., for trans (E) configuration) .

- X-ray Crystallography : Resolve single-crystal structures to unambiguously assign stereochemistry .

- NOESY : Detect spatial proximity between substituents to distinguish E/Z isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Identify C=O (1680–1720 cm), C=N (1600–1650 cm), and S-C=N (1250–1300 cm) stretches .

- H/C NMR : Assign aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.7–3.9 ppm), and imine protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 439.1) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be systematically addressed?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Dose-Response Analysis : Compare IC values across multiple replicates to identify outliers .

- Mechanistic Profiling : Pair bioassays with target-specific studies (e.g., hemoglobin interaction assays for antimalarial activity) .

Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with hemoglobin subunits (PDB: 1A3N) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity (e.g., against S. aureus MIC = 8–16 µg/mL) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity of the thiazolidinone ring .

Q. How can isomerization during synthesis be minimized to improve stereochemical purity?

- Strategies :

- Temperature Control : Maintain reflux at 110–120°C to favor kinetic E-product .

- Acid Catalysis : Use acetic acid to stabilize transition states and reduce retro-aldol side reactions .

- Chromatographic Purification : Employ silica gel chromatography (hexane:EtOAc = 7:3) to separate E/Z isomers .

Q. What modifications enhance bioactivity while maintaining low toxicity?

- SAR Insights :

- Methoxy Substitution : Increasing methoxy groups on the benzylidene moiety improves antifungal activity (e.g., 3,4,5-trimethoxy vs. 4-methoxy derivatives) .

- Halogenation : Introduce Cl or Br at the phenylimino group to boost anticancer potency (e.g., IC reduction from 25 µM to 12 µM in MCF-7 cells) .

- Polar Groups : Replace methyl with hydroxyl groups to enhance solubility and reduce hepatotoxicity (tested via ALT/AST levels in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.